molecular formula C13H10NO2P B116243 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one CAS No. 143000-05-9

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one

Cat. No.: B116243
CAS No.: 143000-05-9
M. Wt: 243.2 g/mol
InChI Key: QKORWYWGMJCFAW-UHFFFAOYSA-N
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Description

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one is a heterocyclic compound that contains a phosphorus atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one typically involves the reaction of 2-aminophenol with a phosphorus-containing reagent. One common method is the reaction of 2-aminophenol with phenylphosphonic dichloride under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxazaphosphininone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can be employed to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological phosphorus metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,3,2-benzoxazaphosphinin-4-one: Similar structure but different substitution pattern.

    2-phenyl-1,3,2-benzoxazaphosphinin-4-thione: Contains a sulfur atom instead of an oxygen atom.

    2-phenyl-1,3,2-benzoxazaphosphinin-4-selenone: Contains a selenium atom instead of an oxygen atom.

Uniqueness

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one is unique due to its specific ring structure and the presence of a phosphorus atom This gives it distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10NO2P/c15-13-11-8-4-5-9-12(11)16-17(14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKORWYWGMJCFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P2NC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931718
Record name 2-Phenyl-2H-1,3,2-benzoxazaphosphinin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143000-05-9
Record name 2-Phenyl-2,3-dihydro-1,3,2(lambda(5))-benzoxazaphosphoryl-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143000059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-2H-1,3,2-benzoxazaphosphinin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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